molecular formula C6H16Cl2N2O2 B13398959 methyl (2R)-2,5-diaminopentanoate;dihydrochloride

methyl (2R)-2,5-diaminopentanoate;dihydrochloride

Cat. No.: B13398959
M. Wt: 219.11 g/mol
InChI Key: SNFZNVWAQDVFAK-ZJIMSODOSA-N
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Description

Methyl (2R)-2,5-diaminopentanoate;dihydrochloride is a chemical compound with significant importance in various scientific fields. This compound is characterized by its specific stereochemistry, which plays a crucial role in its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2,5-diaminopentanoate;dihydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of methyl 2,5-diaminopentanoate with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include maintaining a specific temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and concentration of reactants to maximize yield and purity. The final product is typically purified using crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2,5-diaminopentanoate;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Methyl (2R)-2,5-diaminopentanoate;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl (2R)-2,5-diaminopentanoate;dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S)-2,5-diaminopentanoate;dihydrochloride: This is a stereoisomer with different spatial arrangement of atoms.

    Ethyl (2R)-2,5-diaminopentanoate;dihydrochloride: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

Methyl (2R)-2,5-diaminopentanoate;dihydrochloride is unique due to its specific stereochemistry, which influences its reactivity and interactions with other molecules. This makes it particularly valuable in applications requiring precise molecular recognition and binding.

Properties

Molecular Formula

C6H16Cl2N2O2

Molecular Weight

219.11 g/mol

IUPAC Name

methyl (2R)-2,5-diaminopentanoate;dihydrochloride

InChI

InChI=1S/C6H14N2O2.2ClH/c1-10-6(9)5(8)3-2-4-7;;/h5H,2-4,7-8H2,1H3;2*1H/t5-;;/m1../s1

InChI Key

SNFZNVWAQDVFAK-ZJIMSODOSA-N

Isomeric SMILES

COC(=O)[C@@H](CCCN)N.Cl.Cl

Canonical SMILES

COC(=O)C(CCCN)N.Cl.Cl

Origin of Product

United States

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